

Chemical and physical properties of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S,4S)-pyrrolidine-2,4-dicarboxylic acid

Cat. No.: B068908

[Get Quote](#)

An In-depth Technical Guide on (2S,4S)-pyrrolidine-2,4-dicarboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and development.

Chemical and Physical Properties

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a cyclic non-proteinogenic amino acid analogue. Its rigid structure and the stereochemistry of the two carboxylic acid groups are crucial for its biological activity.

Table 1: General and Computed Properties[1]

Property	Value	Source
Molecular Formula	C ₆ H ₉ NO ₄	PubChem
Molecular Weight	159.14 g/mol	PubChem
IUPAC Name	(2S,4S)-pyrrolidine-2,4-dicarboxylic acid	PubChem
CAS Number	64927-38-4	CymitQuimica
Canonical SMILES	C1--INVALID-LINK--C(=O)O">C@HC(=O)O	PubChem
InChI Key	NRSBQSJHFYZIPH-IMJSIDKUSA-N	CymitQuimica
XLogP3-AA	-3.2	PubChem
Topological Polar Surface Area	86.6 Å ²	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	5	PubChem

Table 2: Physical Properties

Property	Value	Notes
Melting Point	76-83 °C	Data for the related compound (2S,4S)-Boc-4-azido-pyrrolidine-2-carboxylic acid. The melting point of the title compound is expected to be in a similar range.
Solubility	Soluble in water.	Based on the high polarity and the solubility of the parent compound, L-proline, in water and polar organic solvents.
Appearance	White to off-white solid.	General appearance for similar amino acid derivatives.

Table 3: Spectroscopic Data (Predicted)

While experimental spectra for this specific stereoisomer are not readily available in the public domain, predicted NMR data provides valuable structural information.

Nucleus	Predicted Chemical Shift (ppm)
¹ H NMR	2.0-2.5 (m, 2H, C3-H ₂), 3.0-3.5 (m, 2H, C5-H ₂), 3.8-4.2 (m, 1H, C2-H), 3.5-3.9 (m, 1H, C4-H)
¹³ C NMR	35-40 (C3), 45-50 (C5), 55-60 (C4), 60-65 (C2), 170-175 (2 x COOH)

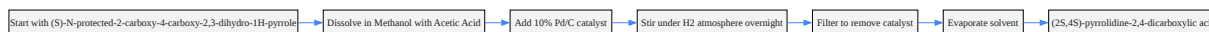
Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid**, based on established procedures for similar compounds.

Synthesis of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid

A common route for the stereoselective synthesis of polysubstituted pyrrolidines involves catalytic hydrogenation of a suitable precursor. The following is a representative protocol adapted from patent literature.^[1]

Experimental Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid**.

Materials:

- (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole
- 10% Palladium on Carbon (Pd/C)
- Methanol
- Acetic acid
- Hydrogen gas (H₂)

Procedure:

- Dissolve (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole (1 equivalent) in methanol.
- Add a catalytic amount of acetic acid to the solution.
- Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).
- Place the reaction mixture in a pressure vessel and purge with hydrogen gas.
- Stir the reaction vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature overnight.

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with methanol.
- Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
- The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product.

Purification by Chiral HPLC

Due to the presence of multiple stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and purification of the desired (2S,4S) isomer.^{[2][3]}

Experimental Workflow for Chiral HPLC Purification



[Click to download full resolution via product page](#)

Caption: Purification workflow using chiral HPLC.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD) is often effective for separating amino acid derivatives.
- Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (for acidic compounds) is a common choice for normal-phase

chiral separations. For reversed-phase, a mixture of acetonitrile and water with a buffer can be used.

- Flow Rate: Typically 0.5-1.5 mL/min.
- Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

Procedure:

- Prepare a stock solution of the crude product in the mobile phase.
- Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
- Inject a small amount of the sample to determine the retention times of the different stereoisomers.
- Once the desired isomer is identified, perform preparative injections to collect the corresponding fraction.
- Combine the collected fractions and evaporate the solvent to obtain the purified **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid**.

Biological Activity and Signaling Pathway

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a potent and selective competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). EAATs are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system.

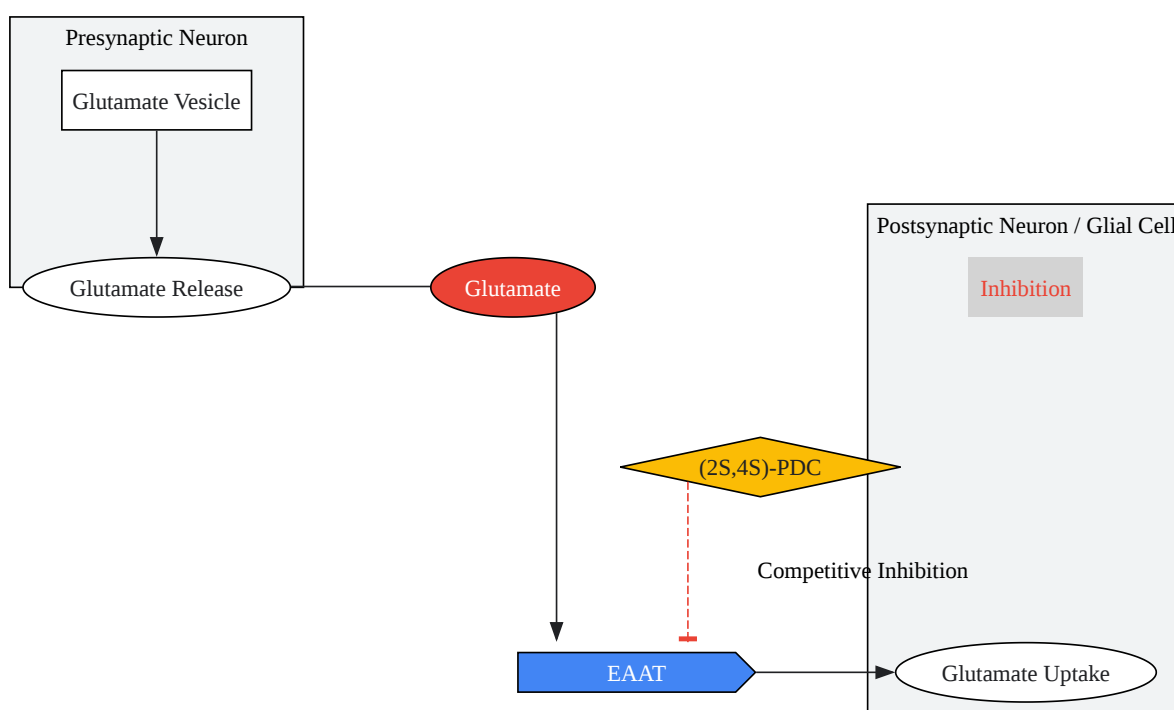
Mechanism of Action

By competitively binding to the glutamate binding site on EAATs, **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid** blocks the reuptake of glutamate from the synaptic cleft into neurons and glial cells. This leads to an accumulation of extracellular glutamate, which can have significant neurophysiological and excitotoxic effects.[4][5]

Signaling Pathway Visualization

The following diagram illustrates the effect of **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid** on the glutamate transporter signaling pathway.

Glutamate Transporter Signaling Pathway Inhibition



[Click to download full resolution via product page](#)

Caption: Inhibition of EAAT by **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid**.

Experimental Protocol for EAAT Inhibition Assay

The inhibitory activity of **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid** on EAATs can be assessed using a radiolabeled substrate uptake assay in primary cell cultures or cell lines expressing the specific EAAT subtype.

Experimental Workflow for EAAT Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow for assessing EAAT inhibition.

Materials:

- Cell line expressing the desired EAAT subtype (e.g., HEK293-EAAT2) or primary astrocyte/neuronal cultures.
- **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid**
- Radiolabeled substrate (e.g., [³H]-D-aspartate or [³H]-L-glutamate)
- Cell culture medium and buffers
- Scintillation counter and vials

Procedure:

- Plate the cells in a suitable multi-well plate and allow them to adhere.
- On the day of the experiment, wash the cells with an appropriate assay buffer.
- Pre-incubate the cells with varying concentrations of **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid** for a short period (e.g., 10-15 minutes) at 37°C.
- Initiate the uptake by adding the radiolabeled substrate to each well.
- Allow the uptake to proceed for a defined time (e.g., 5-10 minutes).

- Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a valuable research tool for studying the role of excitatory amino acid transporters in neurotransmission and neuropathology. Its well-defined stereochemistry and potent inhibitory activity make it a standard compound for investigating the consequences of impaired glutamate uptake. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. Further research into the development of more subtype-selective EAAT inhibitors based on the pyrrolidine scaffold holds promise for the development of novel therapeutics for a range of neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
2. sigmaaldrich.com [sigmaaldrich.com]
3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 4. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glutamate uptake with L-trans-pyrrolidine-2,4-dicarboxylate potentiates glutamate toxicity in primary hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068908#chemical-and-physical-properties-of-2s-4s-pyrrolidine-2-4-dicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com